

Application Notes and Protocols: Violacein as a Sustainable Probe for SERS Substrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Violacein

Cat. No.: B1683560

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Introduction

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers exceptional sensitivity for the detection of molecules at low concentrations.^[1] This is achieved by amplifying the Raman scattering signal of molecules adsorbed onto plasmonic metal nanostructures.^[1] While highly effective, the reliance on synthetic and often toxic probe molecules, such as Rhodamine 6G (R6G), raises environmental concerns.^{[2][3][4][5]} This document details the application of **violacein**, a naturally occurring violet pigment produced by microorganisms like *Janthinobacterium lividum*, as a sustainable and eco-friendly alternative for SERS applications.^{[2][3][4][5]} **Violacein** offers a promising green alternative without compromising detection sensitivity, making it suitable for a range of applications including environmental monitoring, food safety, and diagnostics.^{[2][3][5][6]}

Key Advantages of Violacein as a SERS Probe

- **Sustainable and Eco-Friendly:** **Violacein** is a microbial pigment, making its production renewable and more environmentally friendly compared to the chemical synthesis of conventional dyes.^[2]
- **Non-Toxic:** It serves as a suitable, non-toxic substitute for commonly used hazardous dyes like Rhodamine 6G.^{[2][3][4][5]}

- High Sensitivity: SERS substrates have demonstrated high sensitivity for **violacein**, with a detection limit as low as 10^{-7} M.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Clear Spectral Fingerprint: **Violacein** exhibits distinct and intense Raman peaks, allowing for clear identification and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the SERS detection of **violacein** on silver nanoparticle-decorated recycled paper substrates.

Parameter	Value	Reference
Limit of Detection (LOD)	10^{-7} M	[2] [3] [5] [6] [7]
Violacein Concentrations Tested	10^{-2} M, 10^{-5} M, 10^{-6} M, 10^{-7} M	[1] [2] [4] [7]
Key SERS Peaks	728 cm^{-1} , 1530 cm^{-1}	[1] [2] [7] [8]

Table 1: Quantitative SERS Detection Data for **Violacein**

The major Raman band assignments for **violacein** extracted from *Janthinobacterium lividum* are provided below.

Raman Shift (cm ⁻¹)	Intensity	Assignment
1530	Strong	Pyrrole ring C=C and C-N stretching
1465	Medium	Pyrrole ring C=C and C-N stretching
1379	Medium, Broad	Quadrant CNC stretching
1175	Medium	C-C stretching
1148	Medium	C-C stretching
1141	Strong	C-C stretching
1089	Weak	—
945	Medium	C-H bending or ring deformation
870	Medium	CN stretching
726	Strong	Aromatic ring C-C and CCC bending
680	Medium	Aromatic ring C-C and CCC bending
620	Weak	Aromatic ring C-C and CCC bending
499	Medium	CCO and CCN rocking and bending modes
456	Medium	CCO and CCN rocking and bending modes

Table 2: Raman Band Assignments for **Violacein**[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Production and Extraction of Violacein from *Janthinobacterium lividum*

This protocol describes the cultivation of *Janthinobacterium lividum* and the subsequent extraction of **violacein**.

1. Materials and Reagents:

- *Janthinobacterium lividum* strain
- Nutrient Broth (NB) or specialized production medium (e.g., containing molasses and sodium glutamate)
- Ethanol or Isopropyl Alcohol
- Centrifuge and centrifuge tubes
- Syringe filters (0.45 µm)
- Rotary evaporator (optional)

2. Cultivation of *Janthinobacterium lividum*:

- Inoculate a sterile nutrient broth with a culture of *Janthinobacterium lividum*.
- Incubate the culture at 21-25°C with shaking (approximately 150 rpm) for 63 hours or until sufficient pigment production is observed.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

3. Extraction of **Violacein**:

- Harvest the bacterial culture by centrifugation at 16,000 x g for 20 minutes to pellet the cells.
[\[8\]](#)
- Discard the supernatant.
- Resuspend the cell pellet in ethanol or isopropyl alcohol.
- Stir the suspension for 3 hours at 150 rpm to extract the **violacein**.[\[11\]](#)

- Centrifuge the mixture again to pellet the cell debris.
- Collect the supernatant containing the dissolved **violacein**.
- Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.^[1]
- The resulting ethanolic solution of **violacein** can be stored at 4°C.^[1] For increased concentration, the solvent can be partially removed using a rotary evaporator.

Protocol 2: Fabrication of Recycled Paper-Based SERS Substrates

This protocol outlines the preparation of SERS substrates using recycled paper decorated with silver nanoparticles via pulsed laser deposition (PLD).

1. Materials and Equipment:

- Recycled paper
- Silver target (99.99% purity)
- Pulsed laser deposition (PLD) system (e.g., with a Nd:YAG or excimer laser)
- Vacuum chamber

2. Substrate Preparation:

- Cut the recycled paper into the desired dimensions for your SERS measurements.
- Mount the paper substrates in the PLD vacuum chamber.

3. Pulsed Laser Deposition of Silver Nanoparticles:

- Evacuate the chamber to a base pressure of approximately 10^{-6} Torr.
- Introduce an inert gas, such as Argon, to a pressure of around 70 Pa.

- Position the silver target at a specified distance from the substrate (e.g., 5-20 mm).
- Ablate the silver target using a pulsed laser with appropriate parameters (e.g., 248 nm excimer laser, specific laser fluence, and number of pulses) to deposit silver nanoparticles onto the paper substrate.[\[12\]](#)
- The deposition process results in a uniform coating of silver nanoparticles on the cellulose fibers of the paper.

Protocol 3: SERS Measurement of Violacein

This protocol details the procedure for performing SERS measurements of **violacein** on the prepared substrates.

1. Materials and Equipment:

- **Violacein** solution in ethanol (at various concentrations: 10^{-2} M, 10^{-5} M, 10^{-6} M, 10^{-7} M)
- Fabricated Ag nanoparticle-coated paper SERS substrates
- Raman spectrometer (e.g., a handheld or benchtop system) with a laser excitation source (e.g., 785 nm)

2. Sample Preparation:

- Drop-cast a small volume (e.g., 5 μ L) of the **violacein** solution onto the SERS substrate.[\[7\]](#)
- Allow the solvent to evaporate completely at room temperature.

3. SERS Data Acquisition:

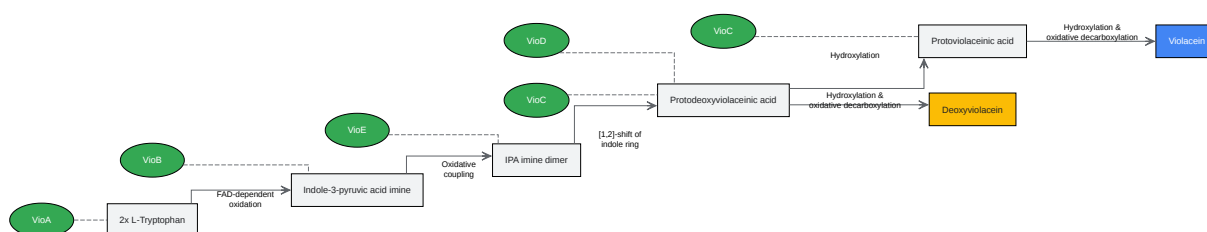
- Place the SERS substrate with the dried **violacein** spot under the objective of the Raman spectrometer.
- Acquire the SERS spectra using appropriate parameters. Representative parameters include:
 - Laser Wavelength: 785 nm[\[13\]](#)

- Objective: 50x[13]
- Laser Power: ~0.64 kW/cm²[13]
- Acquisition Time: 10 seconds or an accumulation of scans (e.g., 1200 ms x 3 scans).[1][7][13]
- Collect spectra from multiple points on the substrate to ensure reproducibility.[1][7]
- Identify the characteristic SERS peaks of **violacein** at approximately 728 cm⁻¹ and 1530 cm⁻¹. [1][2][7][8]

Visualizations

Violacein Biosynthesis Pathway

The biosynthesis of **violacein** from L-tryptophan is a multi-step enzymatic process. The pathway involves five key enzymes encoded by the *vioA-E* operon.

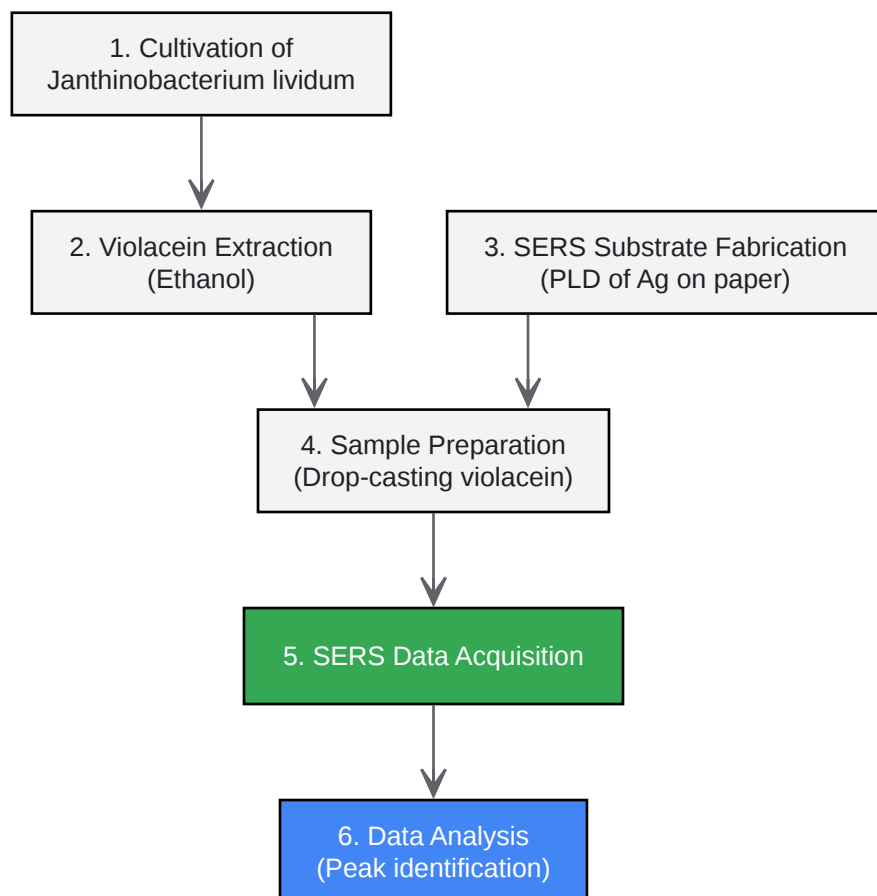


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Caption: Enzymatic pathway for the biosynthesis of **violacein** and deoxy**violacein**.

Experimental Workflow for Violacein SERS Detection

This diagram illustrates the overall workflow from **violacein** production to its detection using SERS.



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- To cite this document: BenchChem. [Application Notes and Protocols: Violacein as a Sustainable Probe for SERS Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683560#violacein-as-a-sustainable-probe-for-sers-substrates]

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